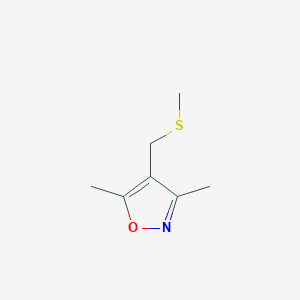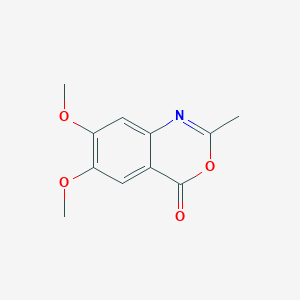
1-(2-(3,4-二甲氧基苯基)乙基)-3-丁基脲
描述
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207850. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性: 该化合物用于合成具有潜在生物活性的新分子。例如,它参与了具有预期抗 HBV 活性的新型 S-DABO 和 HEPT 类似物的创建,突出了其在开发新治疗剂中的作用 (Aal,2002)。
药理学研究: 它作为某些药物代谢物的合成前体,这些代谢物正在临床评估中,用于治疗类风湿关节炎等疾病。这证明了它在药物开发过程中的重要性 (Baba 等人,1998)。
化学工艺开发: 该化合物用于为各种衍生物开发新的合成技术。这些方法具有简单、易分离和可大规模生产的优点,突出了其在工业化学中的重要性 (Lan-xiang,2011)。
材料科学应用: 它参与酚类化合物的酶促改性,以创造具有更高抗氧化能力的材料,证明了其在开发具有增强性能的新材料中的用途 (Adelakun 等人,2012)。
结构和物理化学研究: 研究还集中在涉及 3,4-二甲氧基苯基部分的化合物的结构表征上。这对于理解这些化合物在各个领域的特性和潜在应用至关重要 (Miyamae 等人,1991)。
安全和危害
作用机制
Target of Action
The primary target of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is the beta-1 adrenoceptor . Beta-1 adrenoceptors are a type of protein found in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Biochemical Pathways
The action of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea on beta-1 adrenoceptors affects the adenylate cyclase pathway . By blocking the activation of this pathway, the compound reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in the activation of protein kinase A (PKA). This results in reduced calcium influx into the cell, which in turn decreases the contractility of the heart .
Pharmacokinetics
Based on its structural similarity to other beta-1 adrenoceptor antagonists, it is likely to have good absorption when taken orally . The compound’s distribution, metabolism, and excretion would need to be further studied to provide a comprehensive understanding of its ADME properties.
Result of Action
The molecular and cellular effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea’s action include a decrease in heart rate and blood pressure due to its antagonistic effect on beta-1 adrenoceptors . This can help to reduce the workload on the heart and decrease the risk of heart-related complications in patients with cardiovascular diseases .
生化分析
Biochemical Properties
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-adrenergic receptors, which are crucial for regulating heart rate and blood pressure . The nature of these interactions involves binding to the receptors and modulating their activity, which can lead to either inhibition or activation of downstream signaling pathways.
Cellular Effects
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, it can influence the expression of genes related to cell growth and differentiation, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can bind to DNA and modulate gene expression, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as reducing inflammation and modulating neurotransmitter levels . At higher doses, it can lead to toxic or adverse effects, including liver damage and changes in blood pressure . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea within cells and tissues are essential for its activity. It can be transported by specific transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
1-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-16-15(18)17-10-8-12-6-7-13(19-2)14(11-12)20-3/h6-7,11H,4-5,8-10H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQAOSIMCLQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308700 | |
| Record name | 1-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-3-BUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67616-05-1 | |
| Record name | NSC207850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-3-BUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-3-(3,4-DIMETHOXYPHENETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)





